Methyl 3-methoxy-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate
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Overview
Description
Methyl 3-methoxy-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate typically involves the reaction of 3-methoxy-4-(bromomethyl)benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: Used as an intermediate in the synthesis of biologically active compounds.
Enzyme Inhibition: Boronic esters are known to inhibit serine proteases and other enzymes.
Industry:
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Catalysis: Used as a catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate primarily involves its role as a boronic ester. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
- Methyl 3-fluoro-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate
- 2-Methoxy-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: Methyl 3-methoxy-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-methoxy-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)10-12-8-7-11(14(18)20-6)9-13(12)19-5/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPVXFLWHLLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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